molecular formula C13H20N2O2 B15229769 Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B15229769
M. Wt: 236.31 g/mol
InChI Key: NYJHPPAGCNEVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a tert-butyl ester with a cyano-containing reagent in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The cyano group and the spirocyclic framework play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems .

Comparison with Similar Compounds

Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl 3-cyano-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(13)8-14/h10H,4-7,9H2,1-3H3

InChI Key

NYJHPPAGCNEVSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2C#N

Origin of Product

United States

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